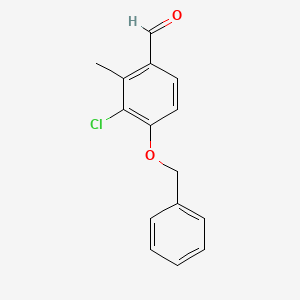

4-(Benzyloxy)-3-chloro-2-methylbenzaldehyde

CAS No.:

Cat. No.: VC18796944

Molecular Formula: C15H13ClO2

Molecular Weight: 260.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H13ClO2 |

|---|---|

| Molecular Weight | 260.71 g/mol |

| IUPAC Name | 3-chloro-2-methyl-4-phenylmethoxybenzaldehyde |

| Standard InChI | InChI=1S/C15H13ClO2/c1-11-13(9-17)7-8-14(15(11)16)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |

| Standard InChI Key | FZFNSBIFRCWXEC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)C=O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure (C<sub>15</sub>H<sub>13</sub>ClO<sub>2</sub>) features:

-

Benzyloxy group (-OCH<sub>2</sub>C<sub>6</sub>H<sub>5</sub>): Introduces steric bulk and modulates electronic properties via resonance effects .

-

Chlorine atom at C3: Enhances electrophilic reactivity and influences intermolecular interactions (e.g., halogen bonding) .

-

Methyl group at C2: Provides steric hindrance, affecting regioselectivity in subsequent reactions .

Table 1: Comparative Physicochemical Properties of Analogous Benzaldehydes

Synthesis and Reactivity

Synthetic Pathways

The compound is likely synthesized through sequential functionalization of the benzaldehyde core:

-

Benzyloxy Introduction:

-

Chlorination:

-

Aldehyde Formation:

Table 2: Representative Reaction Conditions for Analog Synthesis

Physicochemical Properties

Spectroscopic Data

-

IR Spectroscopy: Expected peaks at ~1700 cm<sup>−1</sup> (C=O stretch), 1260 cm<sup>−1</sup> (C-O-C of benzyloxy), and 750 cm<sup>−1</sup> (C-Cl stretch) .

-

NMR (Predicted):

Thermal Stability

Analogous compounds decompose above 200°C, with the benzyloxy group contributing to lower thermal stability compared to non-ether derivatives .

Applications and Industrial Relevance

Pharmaceutical Intermediates

-

Antimicrobial Agents: Chlorinated benzaldehydes are precursors to thiazolidinones and imidazoles with documented antibacterial activity .

-

Neuroprotective Compounds: Benzyloxy-substituted aldehydes serve as intermediates in synthesizing neurotrophic agents (e.g., talaumidin analogs) .

Material Science

-

Liquid Crystals: Benzyloxy and chloro groups enhance mesomorphic properties in liquid crystalline materials .

-

Polymer Additives: Acts as a crosslinking agent in epoxy resins due to its electrophilic aldehyde group .

| Compound | Hazard Statements | Precautionary Measures |

|---|---|---|

| 4-Chloro-2-hydroxy-3-methylbenzaldehyde | H315, H319, H335 | P261, P305+P351+P338 |

| 3-Chloro-2-methylbenzaldehyde | H302, H315 | P264, P280 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume